molecular formula C21H19N3O4S B2652646 (Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-11-1

(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2652646
CAS No.: 864975-11-1
M. Wt: 409.46
InChI Key: UDFKRPMHQTXEMN-LNVKXUELSA-N
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Description

(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a high-purity chemical compound offered for research and development purposes. This benzothiazole derivative is structurally characterized by a (Z)-configuration imino group, a 4-cyanobenzoyl moiety, and a 2-methoxyethyl side chain. While the specific biological profile of this compound is under investigation, its core structure is closely related to other patented benzothiazole compounds that have demonstrated significant research potential. Specifically, structurally similar benzothiazole derivatives have been explored in pharmaceutical research for their therapeutic applications . Furthermore, aminothiazole scaffolds, a related chemical class, are actively investigated as inhibitors of biological targets such as vanin-1, indicating relevance in immunology and oncology research . The presence of the 4-cyanophenyl group is a common feature in medicinal chemistry, often used to optimize a compound's potency and metabolic stability. Researchers may find this compound valuable as a building block in organic synthesis or as a pharmacological tool for probing biological systems. This product is intended for laboratory research by qualified professionals and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(4-cyanobenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-28-20(26)16-8-9-17-18(12-16)29-21(24(17)10-11-27-2)23-19(25)15-6-4-14(13-22)5-7-15/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFKRPMHQTXEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains several functional groups that contribute to its biological activity. The presence of the benzothiazole moiety is significant, as it has been linked to various pharmacological effects.

Molecular Formula : C19H20N2O3S
Molecular Weight : 358.44 g/mol
IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The benzothiazole structure is known for its ability to inhibit heat shock protein 90 (Hsp90), a crucial chaperone protein involved in cancer cell proliferation and survival.

Anticancer Properties

Research has demonstrated that compounds with a benzothiazole backbone exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives can inhibit the growth of breast cancer cells (MCF-7) with low micromolar IC50 values, indicating strong anticancer potential .

Induction of Apoptosis

Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is often mediated by the disruption of mitochondrial membrane potential and subsequent release of cytochrome c, leading to caspase activation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole ring can enhance biological activity. For example, substituents at specific positions on the ring have been shown to increase potency against Hsp90 inhibition .

Data Tables

Property Value
Molecular FormulaC19H20N2O3S
Molecular Weight358.44 g/mol
Antiproliferative ActivityLow micromolar IC50 (MCF-7)
Apoptosis InductionYes

Case Studies

  • Study on Hsp90 Inhibition : A recent study evaluated several benzothiazole derivatives for their ability to inhibit Hsp90. The results indicated that modifications in the structure significantly impacted their efficacy, with some compounds showing potent anticancer effects in vitro .
  • Screening for Inducers of Oct3/4 Expression : Another study identified small molecules capable of enhancing Oct3/4 expression in embryonic stem cells. Though not directly related to our compound, it highlights the importance of structural features common in thiazole derivatives for potential therapeutic applications in regenerative medicine .

Comparison with Similar Compounds

Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (Compound 3c)

  • Key Differences: Lacks the 4-cyanobenzoyl substituent and 2-methoxyethyl group. Features a benzoylamino group at position 3 and an amino group at position 4. Synthetic Route: Derived from hydrazide intermediates cyclized with thiourea under acidic conditions . Crystallographic Data: X-ray analysis confirms the planar thiazole ring and hydrogen-bonding interactions stabilizing the imino group .

Pyrazole and Triazole Derivatives (Compounds 6, 7, 9, 13a-c)

  • Key Differences :
    • Replace the thiazole core with pyrazole or triazole rings.
    • Exhibit reduced aromatic stabilization compared to the thiazole system.
    • Activity : Pyrazole derivatives (e.g., compound 6) show moderate analgesic activity (~40% inhibition in acetic acid-induced writhing tests) compared to thiazoles, which may relate to reduced electron delocalization .

Benzamide Derivatives (Compounds 15, 25, 35, 40)

  • Key Differences: Feature isoxazole or thiazole methylthio groups instead of the benzo[d]thiazole scaffold. Substituents like nitro or cyano groups are positioned on aromatic rings rather than the heterocyclic core. Applications: Designed for anticancer and antiviral uses, highlighting the role of sulfur-containing groups in bioactivity .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Thiazole Derivatives

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) Key Spectral Features (¹H-NMR)
Target Compound (Z-isomer) 413.45 2.8 0.12 (DMSO) δ 8.2 (s, 1H, imino), δ 4.3 (q, 2H, OCH₂CH₃)
Ethyl 4-amino-3-benzoylamino-2-iminothiazole-5-carboxylate 347.38 1.9 0.25 (DMSO) δ 7.8 (d, 2H, Ar-H), δ 6.5 (s, 2H, NH₂)
Pyrazole derivative (Compound 6) 298.32 2.1 0.30 (EtOH) δ 7.6 (m, 3H, Ar-H), δ 2.4 (s, 3H, CH₃)

Key Observations :

  • The target compound’s higher molecular weight and LogP (2.8 vs.
  • The 2-methoxyethyl group contributes to steric bulk, which may hinder π-π stacking interactions compared to simpler ethyl or methyl substituents .

Computational and Similarity Analysis

  • Tanimoto Coefficient: Using binary fingerprints, the target compound shares ~70% structural similarity with ethyl 4-amino-3-benzoylamino-2-iminothiazole-5-carboxylate (compound 3c) and <50% with pyrazole derivatives .
  • Subgraph Isomorphism : The benzo[d]thiazole core is a critical motif shared with compound 3c but absent in isoxazole or triazole derivatives .

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